molecular formula C35H45N3O11 B607188 Adriamycin octanoylhydrazone CAS No. 76634-98-5

Adriamycin octanoylhydrazone

Cat. No. B607188
CAS RN: 76634-98-5
M. Wt: 683.76
InChI Key: YFNRFXHHYCNVGO-AFZQDIHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxorubicin octanoylhydrazone is an anthracycline antibiotic with antineoplastic activity.

Scientific Research Applications

Cardiotoxicity Research

Adriamycin, a widely used chemotherapeutic drug, has been extensively studied for its cardiotoxic effects. Research reveals its severe cardiotoxicity, which limits its clinical application. For instance, a study found that adriamycin induces cardiotoxicity through up-regulating autophagy, mediated by HMGB1 release. Silencing HMGB1 can reverse cardiomyocyte damage by attenuating autophagy, highlighting a potential therapeutic target (Luo et al., 2018). Another study discusses various forms of cardiotoxicity produced by adriamycin and the biochemical changes it induces. It explores current hypotheses proposed to explain adriamycin-induced myocardial damage and summarizes experimental and clinical experiences in ameliorating or preventing this toxicity (Outomuro et al., 2007).

Cancer Therapy Enhancement

Adriamycin's role in cancer therapy is also a significant area of research. One study found that the natural product toosendanin can reverse adriamycin resistance in human breast cancer cells. Toosendanin promoted adriamycin accumulation in breast cancer cells, especially in the nucleus, and could significantly reduce ABCB1 expression. This finding suggests a novel strategy for human breast cancer therapy combining adriamycin and toosendanin (Wang et al., 2018).

Mitochondrial Effects

The impact of adriamycin on mitochondria has been extensively studied due to its relevance in cardiotoxicity. Adriamycin affects mitochondrial performance by interfering with oxidative phosphorylation and inhibiting ATP synthesis. This interference leads to various cellular changes, including induction of the mitochondrial permeability transition and loss of mitochondrial integrity and function, which are critical in the development of cardiomyopathy (Wallace, 2007).

Other Studies

Other areas of study include the role of adriamycin in inducing apoptosis in cardiomyocytes and endothelial cells, its interaction with different cell types, and the exploration of novel drug formulations to mitigate its side effects while enhancing its anticancer efficacy. For example, the development of a 2-deoxyglucose-based adriamycin complex aims to target tumor cells more effectively and reduce systemic toxicities (Cao et al., 2013).

properties

CAS RN

76634-98-5

Product Name

Adriamycin octanoylhydrazone

Molecular Formula

C35H45N3O11

Molecular Weight

683.76

IUPAC Name

N'-((E)-1-((2S,4S)-4-(((4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)octanehydrazide

InChI

1S/C35H45N3O11/c1-4-5-6-7-8-12-24(40)38-37-23(16-39)35(46)14-19-27(22(15-35)49-25-13-20(36)30(41)17(2)48-25)34(45)29-28(32(19)43)31(42)18-10-9-11-21(47-3)26(18)33(29)44/h9-11,17,20,22,25,30,39,41,43,45-46H,4-8,12-16,36H2,1-3H3,(H,38,40)/b37-23+/t17-,20-,22-,25?,30+,35-/m0/s1

InChI Key

YFNRFXHHYCNVGO-AFZQDIHDSA-N

SMILES

CCCCCCCC(=O)N/N=C(\CO)/[C@@]1(Cc2c(c(c3c(c2O)C(=O)c4cccc(c4C3=O)OC)O)[C@H](C1)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Doxorubicin octanoylhydrazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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